Application Summary: 3-(2-bromoethyl)-3-methyl-3H-diazirine is utilized in biochemistry for enzyme thermostabilization, which is crucial for enhancing enzyme function under various conditions .
Experimental Procedures: The compound is used to introduce covalent modifications into enzymes, thereby increasing their stability. This involves the use of polymerase chain reactions (PCR) and QuikChange protocols for gene amplification and plasmid modification .
Results and Outcomes: The application of this compound has led to significant increases in enzyme stability, with temperature resistance improvements of up to +27°C for thermal denaturation and +30°C for temperature-induced heme loss, without compromising catalytic activity .
Application Summary: In pharmacology, 3-(2-bromoethyl)-3-methyl-3H-diazirine derivatives are explored for their potential as therapeutic agents due to their structural similarity to biologically active compounds .
Experimental Procedures: The compound’s derivatives are synthesized and tested for biological activities such as anti-tumor, antibacterial, and anti-viral effects. This involves complex organic synthesis techniques and bioactivity assays .
Results and Outcomes: Research has shown that these derivatives exhibit strong biological activities, making them promising candidates for drug development .
Application Summary: In material science, the compound is used to modify the properties of materials, such as creating polymers with specific functionalities .
Experimental Procedures: It is incorporated into polymers to alter their thermal stability, mechanical strength, and chemical resistance. This involves polymerization reactions and subsequent material testing .
3-(2-bromoethyl)-3-methyl-3H-diazirine is a diazirine derivative characterized by the presence of a diazirine functional group, which consists of a five-membered ring containing two nitrogen atoms. Its chemical formula is C4H7BrN2, and it has a molecular weight of approximately 163.018 g/mol. The compound features a bromoethyl substituent, which enhances its reactivity, particularly under ultraviolet light. This reactivity allows it to form highly reactive carbene intermediates, making it valuable in various chemical biology applications, especially for photo-crosslinking studies .
The primary reaction of 3-(2-bromoethyl)-3-methyl-3H-diazirine involves its exposure to ultraviolet light, which induces the cleavage of the diazirine bond to generate a carbene. This carbene can then react with nearby nucleophiles, such as amino acids in proteins or nucleic acids, leading to covalent bond formation and crosslinking. This property is crucial for studying protein interactions and dynamics in biological systems .
3-(2-bromoethyl)-3-methyl-3H-diazirine exhibits significant biological activity due to its ability to form covalent bonds with biomolecules upon photolysis. It is used as a photo-crosslinking agent in biochemical research to investigate protein-protein interactions and protein-ligand binding mechanisms. The compound's reactivity allows researchers to map interaction networks within cells and study the dynamics of various biological processes .
The synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine typically involves several steps:
The primary applications of 3-(2-bromoethyl)-3-methyl-3H-diazirine include:
Interaction studies involving 3-(2-bromoethyl)-3-methyl-3H-diazirine focus on its ability to covalently bond with target biomolecules upon exposure to light. These studies help elucidate the binding sites and interaction dynamics of proteins within complex biological systems. By using this compound, researchers can identify potential drug targets and understand the mechanisms underlying various diseases .
Several compounds share structural similarities with 3-(2-bromoethyl)-3-methyl-3H-diazirine, particularly other diazirines that also serve as photo-crosslinking agents. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(2-Iodoethyl)-3-methyl-3H-diazirine | Contains iodine instead of bromine | Enhanced radiolabeling properties for tracking |
| 3-(Trifluoromethyl)-3-methyl-3H-diazirine | Trifluoromethyl group | Greater stability under ambient light conditions |
| 1-Azido-2-bromoethane | Azido group instead of diazirine | Different reactivity profile; used in click chemistry |
| 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | Pyrazole ring structure | Exhibits different selectivity in biological assays |
The uniqueness of 3-(2-bromoethyl)-3-methyl-3H-diazirine lies in its specific combination of reactivity and structural features that make it particularly suited for studying protein interactions through photo-crosslinking methods .
Diazirines were first synthesized in the mid-20th century as part of efforts to explore strained heterocyclic systems. Early work focused on their isomeric relationship with diazo compounds, but their utility as carbene precursors became apparent in the 1970s. The discovery that ultraviolet irradiation of diazirines produces carbenes capable of inserting into C–H, N–H, and O–H bonds revolutionized photoaffinity labeling (PAL) techniques. By the 2000s, derivatives like 3-(2-bromoethyl)-3-methyl-3H-diazirine gained prominence for their enhanced solubility and stability, enabling applications in protein-lipid interaction studies.
Diazirines belong to the family of three-membered N₂C heterocycles, which include diaziridines (saturated analogs) and diazocarbon groups (linear isomers). The IUPAC nomenclature for 3-(2-bromoethyl)-3-methyl-3H-diazirine reflects its substituents:
The molecular formula C₄H₇BrN₂ and SMILES notation CC1(N=N1)CCBr highlight its compact structure.
| Property | Value | Source |
|---|---|---|
| CAS Number | 29205-50-3 | |
| Molecular Formula | C₄H₇BrN₂ | |
| Molecular Weight | 163.02 g/mol | |
| SMILES | CC1(N=N1)CCBr | |
| IUPAC Name | 3-(2-Bromoethyl)-3-methyl-3H-diazirine |
The diazirine ring exhibits significant angle strain (≈60°), leading to high reactivity. Quantum mechanical studies reveal that the N=N bond length (1.24 Å) and C–N bond length (1.35 Å) contribute to a dipole moment of ~2.5 D, facilitating interactions with polar solvents. The bromoethyl group introduces steric bulk and electrophilicity, while the methyl group enhances thermal stability.
Infrared spectroscopy of diazirines shows characteristic N=N stretching vibrations near 1550 cm⁻¹, with bromoethyl C–Br stretches appearing at 650 cm⁻¹. The compound’s photoreactivity stems from the low-energy π→π* transition of the diazirine ring, which absorbs UV light at 330–360 nm.
| Property | Value | Method/Source |
|---|---|---|
| UV Absorption Peak | 340 nm | |
| N=N Stretching Frequency | 1550 cm⁻¹ | |
| Dipole Moment | ~2.5 D |
Recent advances in diazirine chemistry emphasize modular synthesis and functionalization. The Graham reaction enables one-pot synthesis of halogenated diazirines like 3-(2-bromoethyl)-3-methyl-3H-diazirine from amidines, followed by nucleophilic displacement of the halogen. Modern techniques such as electrochemical oxidation and Suzuki–Miyaura cross-coupling (using Pd catalysts) have expanded access to aryl-substituted variants.
| Method | Reagents/Conditions | Yield (%) | |
|---|---|---|---|
| Graham Reaction | Amidines, halogenating agents | 60–75 | |
| Diaziridine Oxidation | Jones reagent, I₂/Et₃N | 50–65 | |
| Suzuki–Miyaura Cross-Coupling | Pd catalysts, boronic acids | 40–55 |
In chemical biology, 3-(2-bromoethyl)-3-methyl-3H-diazirine serves as a photoaffinity probe for mapping protein-ligand interactions. Upon UV irradiation, the generated carbene forms covalent bonds with proximal amino acids, enabling target identification. In materials science, its bromoethyl group facilitates post-functionalization of polymers and surfaces, aiding in the development of stimuli-responsive hydrogels and conductive composites.
| Domain | Application | Example Study | |
|---|---|---|---|
| Chemical Biology | Protein interaction mapping | Sphingolipid receptors | |
| Materials Science | Polymer crosslinking | Conductive hydrogels |
The foundation of 3-(2-bromoethyl)-3-methyl-3H-diazirine synthesis lies in ketone precursors, which undergo sequential modifications to introduce the diazirine ring. A representative route begins with 3-methyl-3-(2-bromoethyl)ketone, which is treated with hydroxylamine hydrochloride to form the corresponding oxime. Subsequent O-sulfonylation with hydroxylamine-O-sulfonic acid (HOSA) facilitates cyclization into the diaziridine intermediate under basic conditions [2].
Critical parameters in this step include the choice of solvent (liquid ammonia or ether) and temperature control. For instance, reactions conducted in liquid ammonia at −78°C yield diaziridine with minimal side products, whereas elevated temperatures promote decomposition. The ketone-to-oxime conversion typically achieves >85% yield, while cyclization efficiencies range from 60–75%, depending on the steric bulk of the substituents [2].
Diaziridine intermediates serve as pivotal precursors for diazirine formation. The synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine requires the generation of 3-(2-bromoethyl)-3-methyldiaziridine, which is subsequently oxidized. Key steps include:
Notably, the bromoethyl side chain introduces steric hindrance, necessitating extended reaction times (12–24 hours) for complete cyclization.
Oxidation of diaziridine to diazirine represents the most critical step, with efficiency dependent on the oxidizing agent and reaction conditions.
Treatment of 3-(2-bromoethyl)-3-methyldiaziridine with Ag₂O in anhydrous ether at 0°C achieves 65–75% conversion to the target diazirine. The reaction proceeds via a two-electron oxidation mechanism, generating Ag⁰ as a byproduct [2].
An alternative method employs KOH in tetrahydrofuran (THF) at 25°C, enabling in situ dehydrogenation of diaziridine. This approach avoids noble metal reagents and achieves comparable yields (70%) with simpler purification [2].
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ag₂O | Ether | 0 | 65–75 |
| KOH | THF | 25 | 65–70 |
| MnO₂ | CH₂Cl₂ | 25 | 50–55 |
The Graham reaction offers a divergent pathway by utilizing carbon disulfide (CS₂) and hydrazides. For 3-(2-bromoethyl)-3-methyl-3H-diazirine, the process involves:
This route circumvents ketone precursors but requires stringent control of CS₂ stoichiometry to minimize thiadiazolidine byproducts.
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Ketone → Diaziridine | 3 | 45–50 | Moderate | High |
| Graham Reaction | 4 | 30–35 | Low | Moderate |
The ketone-based route remains superior for large-scale synthesis due to higher yields and fewer purification steps. However, the Graham reaction provides access to sulfur-containing analogs for specialized applications [2].
Industrial production of 3-(2-bromoethyl)-3-methyl-3H-diazirine prioritizes the ketone-based pathway for its reproducibility. Key scale-up challenges include:
Continuous-flow systems are under investigation to enhance throughput, particularly for the oxidation step, where residence time critically impacts yield [2].
Diazirine photolysis represents a fundamental photochemical process wherein three-membered heterocyclic rings containing two nitrogen atoms undergo light-induced decomposition to generate highly reactive carbene intermediates [1]. The photochemical activation of 3-(2-bromoethyl)-3-methyl-3H-diazirine follows established mechanistic principles observed across the diazirine family, involving the absorption of ultraviolet photons to initiate electronic excitation and subsequent molecular rearrangement [2].
The primary photochemical event involves the excitation of the diazirine ring from its ground state (S₀) to the first excited singlet state (S₁) through absorption of photons in the wavelength range of 320-380 nanometers [3] [4]. This electronic transition corresponds to an A″ → A′ transition, as established through Complete Neglect of Differential Overlap with Spectroscopic parameterization calculations [5]. The excited state lifetime is extremely short, typically on the order of 100 femtoseconds, during which the molecule undergoes rapid structural reorganization [3] [4].
The fundamental photolysis mechanism involves the loss of molecular nitrogen (N₂) as a driving force for the reaction, creating a thermodynamically favorable process due to the formation of the highly stable nitrogen molecule [1]. The energy released during nitrogen extrusion provides sufficient activation energy for the subsequent carbene formation, making the overall process energetically feasible under ambient conditions [6].
Computational studies using Complete Active Space Self-Consistent Field methods combined with second-order perturbation theory have revealed that both diazirine and its isomeric diazoalkane can undergo photochemical decomposition through common conical intersections [3] [4]. These theoretical investigations demonstrate that photoexcitation to the S₁ state produces methylene-type carbenes in their lower singlet state on an ultrafast timescale, establishing the fundamental mechanistic framework for diazirine photochemistry [3] [4].
The photochemical activation of 3-(2-bromoethyl)-3-methyl-3H-diazirine exhibits pronounced wavelength dependence, with distinct activation profiles across the ultraviolet spectrum [7] [8]. The most efficient photolysis occurs at wavelengths between 350 and 365 nanometers, corresponding to the maximum absorption of the diazirine chromophore [9] [7]. At these wavelengths, the quantum yield for carbene formation ranges from 0.10 to 0.15, representing optimal conditions for photoaffinity labeling applications [7].
Shorter wavelengths, particularly around 270 nanometers, demonstrate enhanced photochemical efficiency but introduce additional complexity through the formation of zwitterionic intermediates alongside carbene species [10]. Ultrafast spectroscopic studies have revealed that bromophenyl diazirine decay at 270 nanometers correlates directly with bromophenylcarbene formation, indicating rapid and efficient carbene generation under these conditions [10].
The wavelength dependence also manifests in the relative branching ratios between different photochemical pathways [8]. At wavelengths longer than 365 nanometers, such as 385 nanometers, a synergistic effect has been observed when used in combination with standard 365-nanometer irradiation [8]. This dual-wavelength approach enhances carbene formation efficiency while maintaining manageable diazoalkane intermediate concentrations [8].
Novel research has demonstrated that wavelength selection can modulate the efficiency of diazirine depletion and influence the formation of benign diazoalkane intermediates [8]. Broad wavelength activation has been shown to impede diazoalkane formation, presenting a light-based method to limit these yellow-inducing intermediates that can complicate downstream applications [8].
The activation energy for diazirine photolysis varies with wavelength, with values of 15.4 kilojoules per mole at 365 nanometers decreasing to 11.1 kilojoules per mole at 385 nanometers and 7.5 kilojoules per mole at 405 nanometers [8]. This wavelength-dependent activation energy profile reflects the different electronic transitions involved in the photochemical process and provides insights into the optimal irradiation conditions for specific applications [8].
The photochemical transformation of 3-(2-bromoethyl)-3-methyl-3H-diazirine proceeds through a series of sequential intermediates, each with distinct kinetic and spectroscopic properties [1]. The most significant mechanistic insight involves the identification of diazoalkane intermediates as key species formed during the photolysis process, challenging earlier assumptions about direct carbene formation [1].
Real-time monitoring using Multiple Reaction Monitoring Mass Spectrometry has revealed that alkyl diazirine photolysis follows a predominantly sequential pathway wherein the diazirine (A) transforms initially to a diazo intermediate (B), which subsequently converts to the carbene intermediate (C) [1]. The kinetic analysis demonstrates that the ratio k₁/(k₁+k₃) decreases slightly from approximately 0.92 to 0.85 with increasing optical power density, indicating that the diazirine-to-diazo process dominates carbene formation under typical experimental conditions [1].
The diazo intermediate exhibits remarkable stability compared to the transient carbene species, with a measured lifetime of 12 ± 1 seconds in deuterated methanol solution at room temperature [2]. This extended lifetime enables detailed characterization using Nuclear Magnetic Resonance spectroscopy, where the diazo intermediate can be observed through its characteristic methyl group chemical shift [1].
The sequential nature of the photochemical transformation has been confirmed through isotopic labeling studies using ¹⁵N₂-labeled diazirines [2]. These investigations demonstrate that the diazirine can be prepared in a nuclear singlet state through catalytic transfer of spin order from para-hydrogen, and the subsequent photochemical isomerization to the diazo analogue allows the originally Nuclear Magnetic Resonance-invisible singlet state to be probed [2].
Chemical trapping experiments using dibenzocyclooctyne amine as a probe have provided additional evidence for diazo intermediate formation [11]. The alkyne undergoes rapid [3+2] cycloaddition with diazo compounds to afford pyrazole products, and the concentration of these products directly correlates with the amount of diazo intermediate generated during photolysis [11].
The kinetic competition between diazo and carbene intermediate formation represents a critical aspect of diazirine photochemistry, with significant implications for the selectivity and efficiency of photochemical transformations [1]. Quantitative kinetic analysis has revealed that Model II, incorporating parallel pathways for both diazo and carbene formation, best describes the photolysis mechanism of alkyl diazirines [1].
The rate constants for the competing pathways have been determined through power-modulated photochemical reaction systems coupled with in-line mass spectrometry detection [1]. The k₁ʰᵛ rate constant, representing diazirine-to-diazo conversion, typically exceeds the k₃ʰᵛ rate constant for direct carbene formation by a factor of 5-10, establishing the diazo pathway as the dominant mechanism under standard photolysis conditions [1].
Temperature-independent photokinetics have been observed across the range of 25 to 70 degrees Celsius, indicating that the photochemical process is primarily governed by electronic rather than thermal activation [8]. This temperature independence contrasts with the thermal decomposition pathways of diazirines, which exhibit strong temperature dependence with activation energies typically exceeding 100 kilojoules per mole [12].
The carbene formation rate from diazo intermediates, characterized by the k₂ʰᵛ rate constant, demonstrates linear dependence on optical power density [1]. This relationship confirms that the diazo-to-carbene conversion is a photochemical rather than thermal process, requiring additional photon absorption for completion [1].
Solvent effects play a crucial role in determining the relative rates of diazo versus carbene formation [8]. The highest photochemical rates have been observed in ester-containing solvents, with ether-conjugated diazirines showing enhanced reactivity [8]. These solvent effects reflect the influence of medium polarity and hydrogen bonding on the stability and reactivity of the photochemical intermediates [8].
The mechanistic dissection of diazirine photoreaction pathways reveals a complex network of competing processes that determine the ultimate product distribution and reaction efficiency [1]. Four distinct mechanistic models have been proposed to account for the observed photochemical behavior, with Model II representing the most accurate description of the experimental data [1].
Model I represents a simplified sequential mechanism wherein diazirine (A) converts exclusively to diazo intermediate (B), which subsequently forms carbene (C) through secondary photolysis [1]. This model predicts a characteristic lag in the buildup of final products, which has been observed experimentally but accounts for only approximately 25% of the total photochemical process [1].
Model II incorporates parallel pathways allowing both direct carbene formation (A→C) and sequential diazo-mediated carbene formation (A→B→C) [1]. This model successfully explains the observed kinetic behavior and accounts for approximately 75% of the photochemical transformations observed in alkyl diazirines [1]. The parallel pathway model predicts time-dependent changes in product concentrations that match experimental observations across varying optical power densities [1].
Model III assumes spontaneous thermal conversion of diazo intermediates to carbenes without additional photon absorption [1]. This mechanism predicts strong sensitivity to optical power density, which contradicts experimental observations and represents only a minor pathway contributing approximately 10% to the overall process [1].
Model IV involves direct carbene formation without diazo intermediate participation, predicting single-exponential kinetics for product formation [1]. This mechanism accounts for less than 5% of the observed photochemical transformations and is typically associated with very short wavelength irradiation conditions [1].
The mechanistic dissection has been accomplished through systematic variation of irradiation time and optical power density, enabling the determination of individual rate constants for each pathway [1]. The experimental approach utilizes a pulse-width modulation scheme to control photoreaction time while maintaining constant flow conditions, eliminating the need for internal standards [1].
The quantum yield of 3-(2-bromoethyl)-3-methyl-3H-diazirine photolysis represents a fundamental parameter characterizing the efficiency of photochemical carbene formation [13]. Quantum yield measurements indicate values ranging from 0.1 to 0.3 for overall diazirine decomposition, with carbene formation efficiency accounting for 70-80% of the photochemical process [13].
The photochemical efficiency depends critically on the wavelength of irradiation, with maximum quantum yields observed in the 350-365 nanometer range [7]. At these wavelengths, the absorption cross-section of the diazirine chromophore is optimized for efficient photon capture, while minimizing competing photochemical processes that can reduce overall efficiency [7].
Actinometry studies have established that the quantum yield for nitrogen loss approaches unity under optimal conditions, indicating that virtually every absorbed photon leads to molecular nitrogen elimination [13]. However, the quantum yield for productive carbene formation is significantly lower due to competing pathways including diazo intermediate formation and solvent quenching reactions [13].
The photochemical efficiency exhibits strong dependence on the reaction medium, with polar aprotic solvents generally providing higher quantum yields than protic solvents [8]. This solvent effect reflects the influence of medium properties on the stability and reactivity of photochemical intermediates, particularly the carbene species which are highly sensitive to nucleophilic quenching [8].
Advanced photochemical studies have revealed that the efficiency of diazirine activation can be enhanced through the use of photocatalysts and sensitizers [14]. Blue light photocatalysis using iridium-based photocatalysts has been shown to enable diazirine activation under milder conditions, potentially through photoredox or triplet sensitization mechanisms [14].